1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-chloroprop-2-en-1-ylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: A compound with a similar chloropropenyl group but different functional groups.
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane: Another compound with a chloropropenyl group but a different core structure.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's molecular formula is C6H7ClN4 with a molecular weight of 160.59 g/mol. Its structure features a pyrazole ring with a chloropropenyl substituent, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C6H7ClN4 |
Molecular Weight | 160.59 g/mol |
IUPAC Name | This compound |
CAS Number | 1704061-95-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents include dichloromethane or ethanol, with catalysts such as palladium or platinum being utilized to optimize yields and reaction rates. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of the chloropropenyl group through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various metabolic pathways. Research indicates that it can affect signal transduction pathways and gene expression regulation, which are crucial for its therapeutic potential.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer activity. For instance, research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated that compounds similar to this pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro assays have shown that it can inhibit the growth of several fungal pathogens, making it a candidate for agricultural applications. For example, bioassays demonstrated significant inhibition rates against Physalospora piricola, highlighting its potential as an antifungal agent .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on pyrazole derivatives revealed that modifications at the 4-position significantly enhanced their anticancer activity against breast cancer cell lines. The synthesized compounds were tested for their ability to induce apoptosis and inhibit cell migration, leading to promising results for further development.
Case Study 2: Antifungal Efficacy
In another investigation focusing on agricultural applications, this compound was tested against various plant pathogens. The compound showed an inhibition rate exceeding 80% against Colletotrichum orbiculare, suggesting its viability as a fungicide in crop protection strategies .
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]pyrazol-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-2-1-3-10-5-6(8)4-9-10/h1-2,4-5H,3,8H2/b2-1+ |
InChI Key |
JHKULKHDBSETOY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NN1C/C=C/Cl)N |
Canonical SMILES |
C1=C(C=NN1CC=CCl)N |
Origin of Product |
United States |
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